
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride
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Overview
Description
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C8H14FNO·HCl It is a hydrochloride salt form of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol, which is a fluorinated pyrrolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Methanol Group Addition: The methanol group is introduced through hydroxymethylation reactions, typically using formaldehyde and a reducing agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)aldehyde or (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)carboxylic acid.
Reduction: Formation of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds with similar structures exhibit neuropharmacological effects. The presence of the fluorine atom and cyclopropyl group may enhance interactions with neurotransmitter receptors, potentially making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Effects
Studies have suggested that pyrrolidine derivatives can influence serotonin and norepinephrine levels in the brain, indicating potential antidepressant properties. The unique structure of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride may enhance its efficacy compared to traditional antidepressants.
Antimicrobial Activity
Research into related compounds has shown that modifications in the pyrrolidine structure can lead to significant antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study 1: Neuropharmacological Evaluation
In a study examining the neuropharmacological effects of pyrrolidine derivatives, this compound was tested for its ability to modulate neurotransmitter systems. The results indicated an increase in serotonin levels in animal models, suggesting potential use as an antidepressant.
Case Study 2: Antimicrobial Testing
A series of tests were conducted using this compound against common bacterial strains. The compound demonstrated moderate antimicrobial activity, particularly against Gram-positive bacteria. Structure-activity relationship studies revealed that modifications to the cyclopropyl group could enhance efficacy.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group contributes to its stability and bioavailability. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyrrolidin-3-yl)methanol;hydrochloride: Similar structure but lacks the cyclopropyl group.
(4-Cyclopropylpyrrolidin-3-yl)methanol;hydrochloride: Similar structure but lacks the fluorine atom.
(4-Cyclopropyl-3-chloropyrrolidin-3-yl)methanol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride is unique due to the combination of the cyclopropyl group, fluorine atom, and methanol group, which confer distinct chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic effects compared to similar compounds.
Biological Activity
The compound (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol; hydrochloride (CAS Number: 2411246-02-9) is a novel pyrrolidine derivative with potential therapeutic applications. Its unique structure, characterized by the presence of a cyclopropyl group and a fluorine atom, positions it as an interesting candidate for various biological activities.
- Molecular Formula : C8H14FNO
- Molecular Weight : 159.20 g/mol
- CAS Number : 2411246-02-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer progression and neurodegenerative diseases .
1. Anticancer Activity
Recent studies have highlighted the potential of HSP90 inhibitors, including derivatives like (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol, in cancer therapy. HSP90 plays a critical role in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, which can result in reduced tumor growth and metastasis .
2. Neuroprotective Effects
Preliminary research suggests that compounds similar to (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where HSP90 is involved in protein misfolding and aggregation processes. By stabilizing client proteins, these compounds may mitigate cellular stress responses associated with neurodegeneration .
3. Anti-inflammatory Properties
There is emerging evidence that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways through HSP90 inhibition could provide therapeutic benefits in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Properties
IUPAC Name |
(4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAXTSZZDLTEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2(CO)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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